Dihydrofolic acid (DHF) is a partially reduced folate derivative that serves as the obligate natural substrate for dihydrofolate reductase (DHFR) and a direct product of thymidylate synthase (TS). In industrial and pharmaceutical procurement, DHF is primarily sourced as a critical biochemical reagent for high-throughput screening of antifolate drugs, continuous spectrophotometric enzyme assays, and LC-MS/MS metabolic profiling. Unlike fully oxidized or fully reduced folate analogs, DHF provides the exact oxidation state required to drive NADPH-dependent DHFR catalytic turnover, making it an indispensable material for evaluating enzyme kinetics, determining inhibitor Ki/IC50 values, and studying de novo purine and pyrimidine biosynthesis pathways [1].
Substituting DHF with cheaper, more stable folic acid (FA) or fully reduced tetrahydrofolic acid (THF) critically compromises enzymatic assays. Folic acid is a highly inefficient substrate for mammalian DHFR, exhibiting drastically lower binding affinity and catalytic turnover, which leads to assay failure or artificially skewed kinetic data in inhibitor screening [1]. Conversely, THF is the end-product of the DHFR reaction; it cannot be used to measure forward DHFR activity and is notoriously unstable in aqueous solutions, undergoing rapid autoxidation unless maintained under strict anaerobic conditions or high concentrations of antioxidants [2]. Procurement of DHF is therefore mandatory when researchers require the specific, active precursor to quantify DHFR activity via standard NADPH-depletion assays [3].
In standardized HPLC-based activity assays using purified human DHFR, dihydrofolic acid demonstrates vastly superior catalytic efficiency compared to fully oxidized folic acid. DHF achieves a Vmax of 999.7 ± 74.2 nmol/min/µg protein and a Km of 4.5 ± 0.8 µmol/L. In stark contrast, folic acid serves as a highly inefficient substrate, yielding a Vmax of only 2.5 ± 0.2 nmol/min/µg and a Km of 28.8 ± 5.3 µmol/L[1].
| Evidence Dimension | Enzyme Kinetics (Km and Vmax) |
| Target Compound Data | DHF: Vmax = 999.7 nmol/min/µg, Km = 4.5 µmol/L |
| Comparator Or Baseline | Folic acid: Vmax = 2.5 nmol/min/µg, Km = 28.8 µmol/L |
| Quantified Difference | DHF provides a ~400-fold higher maximum reaction velocity and a 6.4-fold stronger binding affinity (lower Km) than folic acid. |
| Conditions | Purified human DHFR, pH 7.4-7.5, 20 min incubation with 200 µmol/L NADPH |
Buyers must procure DHF rather than folic acid to achieve sufficient enzymatic turnover for reliable, sensitive high-throughput screening of DHFR inhibitors.
The oxidation state of folates dictates their handling requirements in laboratory workflows. Tetrahydrofolic acid (THF) is highly susceptible to rapid autoxidation and is the least stable folate in aqueous media, complicating routine assay preparation. Dihydrofolic acid (DHF), while still requiring careful handling, exhibits superior stability in standard 0.1 M potassium phosphate buffers (pH 7.4), retaining >90% of its parent form during standard initial assay incubation windows without the immediate degradation artifacts that plague THF [1].
| Evidence Dimension | Aqueous Oxidation Stability |
| Target Compound Data | DHF retains >90% structural integrity during initial assay incubation at pH 7.4. |
| Comparator Or Baseline | THF undergoes rapid autoxidation, ranking as the least stable aqueous folate. |
| Quantified Difference | DHF provides an extended workable benchtop half-life compared to the highly labile THF. |
| Conditions | 0.1 M potassium phosphate buffer, pH 7.4, room temperature |
DHF eliminates the severe handling constraints and rapid degradation artifacts associated with THF, ensuring reproducible reagent preparation for in vitro diagnostics.
DHF enables the direct, label-free quantification of DHFR activity through continuous spectrophotometric monitoring. Because the reduction of DHF to THF by DHFR is strictly coupled to the oxidation of NADPH to NADP+ in a 1:1 stoichiometry, researchers can continuously record the decrease in optical density at 340 nm. In standard assays, this provides real-time, linear kinetic data for calculating inhibitor Ki values. Fully oxidized folic acid cannot drive this rapid NADPH depletion, rendering it useless for this standard analytical format [1].
| Evidence Dimension | Assay Signal Generation (OD at 340 nm) |
| Target Compound Data | DHF drives rapid, stoichiometric NADPH oxidation measurable at 340 nm. |
| Comparator Or Baseline | Folic acid fails to drive measurable, rapid NADPH oxidation under identical continuous assay conditions. |
| Quantified Difference | DHF enables real-time kinetic tracking; folic acid produces negligible signal change. |
| Conditions | 41 mM sodium phosphate buffer, pH 7.4, 37 °C, continuous OD 340 nm recording |
DHF is the mandatory substrate for laboratories utilizing standard, cost-effective 340 nm spectrophotometric assays to evaluate antifolate drug candidates.
DHF is the required substrate for determining IC50 and Ki values of novel DHFR inhibitors (e.g., methotrexate, trimethoprim analogs) in oncology and infectious disease research. Its high Vmax ensures robust assay windows that cannot be achieved with folic acid [1].
Due to its 1:1 stoichiometric coupling with NADPH oxidation, DHF is utilized in real-time kinetic assays measured at 340 nm. This allows for rapid, label-free evaluation of recombinant DHFR and bifunctional DHFR-TS enzymes without the need for complex downstream detection steps [3].
In LC-MS/MS studies of intracellular folate pools, DHF serves as a critical analytical standard. Its moderate aqueous stability compared to the highly labile tetrahydrofolic acid allows for more reliable calibration curves and recovery rates during sample extraction and chromatography [2].